Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid
Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid
Executive Summary
This technical guide establishes the spectroscopic standards for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 126583-37-7). This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines used in kinase inhibition (e.g., p38 MAP kinase, Factor Xa).
Accurate characterization of this moiety is challenging due to its zwitterionic nature and the potential for contamination with its ethyl ester precursor. This guide provides a self-validating spectroscopic protocol (NMR, IR, MS) to ensure structural integrity and purity during drug development workflows.
Structural Context & Synthetic Pathway[1]
Understanding the synthesis is prerequisite to interpreting the spectra. The target acid is rarely formed de novo; it is almost exclusively generated via the hydrolysis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate .
Therefore, the primary spectroscopic objective is not just confirming the structure, but validating the complete removal of the ethyl ester protecting group .
Diagram 1: Synthetic Origin & Impurity Logic
Caption: Synthetic pathway highlighting the ethyl ester intermediate as the critical impurity to monitor during spectroscopic analysis.
Spectroscopic Specifications
Physico-Chemical Profile[1][2][3][4]
| Property | Specification | Notes |
| Formula | C₉H₈N₄O₂ | |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 204.19 g/mol | |
| Appearance | Off-white to beige solid | Darkens upon oxidation of amine. |
| Solubility | DMSO, DMF, dilute alkali | Insoluble in non-polar solvents (CHCl₃, Hexane). |
| Melting Point | >230°C (dec) | High MP due to H-bond network (dimerization). |
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ is required. The compound is insoluble in CDCl₃ due to its polarity and potential zwitterionic character.
Diagnostic Signals: The spectrum is characterized by three distinct regions: the deshielded acid proton, the aromatic pyridine/pyrazole system, and the broad amino resonance.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.0 – 12.8 | Broad Singlet | 1H | -COOH | Disappears with D₂O shake. Absence indicates salt formation or ester retention. |
| 8.45 – 8.55 | Doublet (d) | 1H | Pyridine H-6 | Most deshielded aromatic proton (adjacent to pyridine nitrogen). |
| 7.90 – 8.10 | Multiplet (m) | 2H | Pyridine H-3, H-4 | Overlapping aromatic signals. |
| 7.60 – 7.75 | Singlet (s) | 1H | Pyrazole H-3 | Critical Diagnostic. This singlet confirms the pyrazole ring integrity. |
| 7.20 – 7.35 | Triplet/Multiplet | 1H | Pyridine H-5 | Upfield aromatic proton. |
| 6.00 – 7.50 | Broad Singlet | 2H | -NH₂ | Position is highly concentration-dependent. Broadening indicates H-bonding. |
Self-Validating Protocol (Impurity Check):
-
PASS: Absence of signals at 1.3 ppm (triplet) and 4.2 ppm (quartet) .
-
FAIL: Presence of these signals indicates residual Ethyl Ester .
Diagram 2: NMR Structural Logic
Caption: Decision logic for validating the target structure via 1H NMR.
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) Mode: Positive and Negative
| Ion Mode | m/z Value | Species | Interpretation |
| ESI (+) | 205.2 | [M+H]⁺ | Protonated molecular ion. Base peak.[1][2][3][6] |
| ESI (+) | 227.2 | [M+Na]⁺ | Sodium adduct (common in glass containers). |
| ESI (-) | 203.2 | [M-H]⁻ | Deprotonated carboxylate ion. Very stable. |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200 – 3450 | Stretching (Doublet) | Primary Amine (-NH₂) |
| 2500 – 3000 | Broad Stretching | Carboxylic O-H (Dimer) |
| 1660 – 1690 | Stretching (Strong) | C=O (Carboxylic Acid) |
| 1580 – 1620 | Stretching | C=N / C=C (Heterocycles) |
Quality Control & Troubleshooting
When analyzing this compound, researchers frequently encounter two specific issues. Use the table below to troubleshoot:
| Observation | Root Cause | Corrective Action |
| NMR: Missing -COOH proton | Deuterium exchange or Salt form | Run solvent blank. If sample is a salt (carboxylate), acidify with trace TFA-d or HCl to observe the proton. |
| NMR: Extra peaks at 1.3/4.2 ppm | Incomplete Hydrolysis | Reprocess the batch with stronger base (NaOH) or longer reflux time. The ester is stable and requires vigorous hydrolysis. |
| Appearance: Dark Brown Solid | Oxidation of 5-amino group | Recrystallize from Ethanol/Water. Store under inert atmosphere (Argon/N₂). |
References
-
Chemical Identity & CAS: Chemikart. 5-Amino-1-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid (CAS 126583-37-7).[5] Link
-
Analogous Spectroscopic Data (Phenyl Derivative): Zia-ur-Rehman, M., et al. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E (2008). Link
-
Synthesis & Ester Hydrolysis Protocol: Elgazwy, A. S., et al. "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica (2013). Link
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Nitrile Precursor Data: ChemicalBook. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile NMR Spectrum. Link
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